methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
CAS No.: 158190-23-9
Cat. No.: VC0105123
Molecular Formula: C₁₁H₁₅NO₄
Molecular Weight: 225.24
* For research use only. Not for human or veterinary use.

CAS No. | 158190-23-9 |
---|---|
Molecular Formula | C₁₁H₁₅NO₄ |
Molecular Weight | 225.24 |
IUPAC Name | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
Standard InChI | InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, reflects its stereochemical configuration and functional groups. Key structural features include:
-
Aromatic ring: A 3,4-dihydroxyphenyl group (catechol moiety) attached to the central carbon chain.
-
Amino and ester groups: A primary amine at the 2-position and a methyl ester at the carboxylic acid site.
-
Chiral center: The (2S) configuration, critical for biological activity and pharmacological specificity.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅NO₄ | |
Molecular Weight | 225.24 g/mol | |
CAS Number | 18181-08-3 | |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
InChIKey | MKFJJXIMFTXSEM-NSHDSACASA-N |
Comparative Structural Analysis
The compound is structurally analogous to methyldopa (α-methyldopa), differing only by the presence of a methyl ester group instead of a carboxylic acid. This modification alters its physicochemical properties, such as solubility and metabolic stability .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via esterification of methyldopa with methanol under acidic or enzymatic catalysis. The reaction involves:
-
Activation of the carboxylic acid: Methyldopa’s carboxylic acid group is activated to form an acyl chloride or mixed anhydride.
-
Nucleophilic substitution: Methanol attacks the activated carbonyl carbon, yielding the methyl ester.
Reaction Scheme:
Stability and Degradation Pathways
The methyl ester group confers stability under neutral conditions but may hydrolyze in acidic or alkaline environments to regenerate methyldopa. The catechol moiety remains susceptible to oxidation, forming quinone derivatives in the presence of free radicals .
Pharmacological and Biological Relevance
Role in Pharmaceutical Quality Control
Physicochemical and Spectroscopic Properties
Electronic and Optical Properties
A DFT study on the parent carboxylic acid derivative (2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) revealed:
Property | Value | Source |
---|---|---|
Dipole Moment | 3.5250 Debye | |
First Hyperpolarizability | 0.9017 × 10⁻³⁰ esu | |
Second Hyperpolarizability | -0.0412 × 10⁻³⁵ esu |
These nonlinear optical (NLO) properties suggest potential applications in materials science, though the methyl ester’s performance may differ due to altered electron distribution .
Thermodynamic Characteristics
Theoretical calculations indicate a strong temperature dependence for thermodynamic parameters:
Parameter | Value at 298 K | Temperature Range |
---|---|---|
Entropy (S) | 199.2 J/mol·K | 100–400 K |
Enthalpy (H) | -1,200.1 kJ/mol | 100–400 K |
Heat Capacity | 169.5 J/mol·K | 100–400 K |
These data were derived for the carboxylic acid form, but similar trends are expected for the ester derivative .
Applications and Research Directions
Pharmaceutical Development
The compound’s primary application lies in analytical chemistry, where it serves as a reference standard. Its use in synthesizing novel prodrugs or ester-based derivatives for improved bioavailability remains unexplored but theoretically feasible.
Materials Science and Optoelectronics
The NLO properties observed in related compounds suggest potential utility in nonlinear optical materials. Further experimental studies on the methyl ester’s response to electric fields are warranted .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume